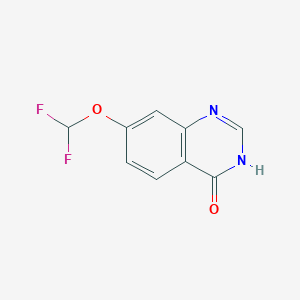

7-(Difluoromethoxy)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

7-(difluoromethoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2/c10-9(11)15-5-1-2-6-7(3-5)12-4-13-8(6)14/h1-4,9H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUPHYZWBVICIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinazolin 4 3h One Core: a Privileged Scaffold in Drug Development

The quinazolin-4(3H)-one nucleus is a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, with a carbonyl group at the 4-position. This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov It is a common core found in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.govresearchgate.net

The stability of the quinazolinone nucleus has inspired medicinal chemists to synthesize a vast number of derivatives. These synthetic analogs have demonstrated a remarkable range of biological effects, underscoring the therapeutic potential of this scaffold. The diverse activities associated with the quinazolin-4(3H)-one core are a testament to its versatility in drug design and development.

| Pharmacological Activity | References |

|---|---|

| Anticancer | nih.govmdpi.com |

| Antibacterial | nih.gov |

| Antifungal | nih.gov |

| Antiviral | nih.govnih.gov |

| Anti-inflammatory | nih.gov |

| Anticonvulsant | nih.gov |

| Antihypertensive | nih.gov |

| Antimalarial | mdpi.com |

The Strategic Incorporation of the Difluoromethoxy Group

The difluoromethoxy group is recognized for its ability to improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its introduction can modulate lipophilicity, which is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The -OCF₂H group can also act as a bioisostere for other functional groups, such as hydroxyl or thiol groups, while offering distinct electronic and conformational effects that can lead to improved target binding and selectivity.

| Physicochemical Property | Implication in Drug Design |

|---|---|

| Increased Metabolic Stability | Blocks oxidative metabolism, leading to a longer half-life. |

| Modulated Lipophilicity | Improves absorption, distribution, and cell membrane permeability. |

| Bioisosterism | Can replace other functional groups to enhance potency and selectivity. |

| Hydrogen Bond Donor Capability | Can form crucial interactions with biological targets. |

| Unique Electronic Effects | Influences the acidity/basicity of nearby functional groups and aromatic ring electronics. |

A Historical Perspective on the Evolution of 7 Difluoromethoxy Quinazolin 4 3h One Analogs

Strategies for the Construction of the Quinazolin-4(3H)-one Ring System

The synthesis of the this compound core relies on the formation of the pyrimidinone ring fused to a benzene ring. The key starting material for introducing the 7-(difluoromethoxy) substituent is typically a derivative of 2-amino-4-(difluoromethoxy)benzoic acid or 2-amino-4-(difluoromethoxy)benzamide. The synthesis of this precursor generally involves the introduction of a difluoromethoxy group onto a commercially available substituted benzene ring, followed by functional group manipulations to install the required amino and carboxyl or carboxamide moieties. A plausible route involves the difluoromethoxylation of a suitably protected 4-hydroxyanthranilate derivative, followed by nitration at the 2-position and subsequent reduction.

A classical and widely employed method for the synthesis of quinazolin-4(3H)-ones is the condensation of an anthranilic acid derivative with a source for the C2 carbon of the quinazolinone ring. In the context of this compound, this would involve the reaction of 2-amino-4-(difluoromethoxy)benzoic acid with a suitable one-carbon synthon.

One common approach is the Niementowski quinazoline (B50416) synthesis, which utilizes the reaction of an anthranilic acid with formamide (B127407) or other amides. researchgate.net The reaction of 2-amino-4-(difluoromethoxy)benzoic acid with formamide at elevated temperatures would lead to the formation of the desired this compound. This method is often straightforward but may require harsh reaction conditions.

Alternatively, anthranilic acid derivatives can be condensed with orthoesters, such as trimethyl orthoformate, in the presence of an acid catalyst or under microwave irradiation to yield the corresponding quinazolinone. rsc.orgresearchgate.net This method often provides good yields and can be performed under solvent-free conditions. researchgate.net Another variation involves the acylation of the anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate can then be reacted with an amine to furnish the desired quinazolinone. nih.gov

Table 1: Examples of Condensation Reactions for Quinazolin-4(3H)-one Synthesis

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference(s) |

| Anthranilic acid | Formamide | Heat | Quinazolin-4(3H)-one | Variable | researchgate.net |

| Anthranilic acid | Trimethyl orthoformate, Amine, Yb(OTf)₃ | Solvent-free | 3-Substituted quinazolin-4(3H)-one | 75-99 | researchgate.net |

| Anthranilic acid | Chloroacyl chloride, then Acetic anhydride, then Amine | Stepwise | Fused quinazolinones | Good | nih.gov |

An alternative and highly versatile route to quinazolin-4(3H)-ones involves the cyclization of 2-aminobenzamides with aldehydes or ketones. This approach allows for the introduction of a wide variety of substituents at the 2-position of the quinazolinone ring. For the synthesis of derivatives of this compound, the key intermediate would be 2-amino-4-(difluoromethoxy)benzamide.

The reaction of 2-amino-4-(difluoromethoxy)benzamide with an aldehyde, often in the presence of an oxidizing agent, leads to the formation of the corresponding 2-substituted-7-(difluoromethoxy)quinazolin-4(3H)-one. A variety of oxidants can be employed, including iodine, potassium permanganate, or even molecular oxygen, sometimes in the presence of a catalyst. nih.gov For instance, a straightforward synthesis of 2-substituted 4(3H)-quinazolinones has been reported through the cyclocondensation of anthranilamides with aldehydes in the presence of iodine. prepchem.com

Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has also been developed as a green and efficient method. nih.gov This reaction often utilizes a photocatalyst, such as fluorescein (B123965), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), and proceeds under mild conditions without the need for a metal catalyst. nih.gov

Table 2: Cyclization of 2-Aminobenzamides with Aldehydes

| 2-Aminobenzamide Derivative | Aldehyde | Reagents/Conditions | Product | Yield (%) | Reference(s) |

| Anthranilamide | Various aromatic aldehydes | I₂, K₂CO₃, DMF, 60-80°C | 2-Aryl-quinazolin-4(3H)-one | 40-95 | prepchem.com |

| 2-Aminobenzamide | Various aldehydes | Fluorescein, TBHP, visible light | 2-Substituted-quinazolin-4(3H)-one | Good to excellent | nih.gov |

Oxidative cyclization methods provide a powerful tool for the synthesis of quinazolin-4(3H)-ones, often from readily available starting materials. These protocols can be broadly categorized into metal-catalyst-free and synergetic oxidant-promoted cyclizations.

A notable metal-catalyst-free approach involves the oxidative cleavage of an olefinic bond followed by cyclization. For instance, an efficient and selective oxidative procedure for the synthesis of quinazolinones from o-aminobenzamides and styrenes has been developed. google.com This method utilizes an oxidant such as di-tert-butyl peroxide (DTBP) and proceeds under metal- and catalyst-free conditions, highlighting its sustainability. google.com The reaction is believed to proceed through the in situ formation of an aldehyde from the styrene (B11656), which then condenses with the 2-aminobenzamide, followed by cyclization and oxidation.

Synergetic oxidant systems can also be employed to promote the cyclization and formation of the quinazolinone ring. For example, a laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) cooperative catalytic system has been used for the aerobic oxidative cyclization synthesis of quinazolinones. This bioinspired system uses air or molecular oxygen as the ultimate oxidant in aqueous media at ambient temperature. Another approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIFA), to initiate oxidative cyclization of appropriately functionalized precursors. chemicalbook.com

One-pot multi-component reactions are highly desirable in modern organic synthesis due to their efficiency, atom economy, and operational simplicity. Several one-pot procedures have been developed for the synthesis of quinazolin-4(3H)-one derivatives.

A common one-pot strategy involves the three-component reaction of an anthranilic acid, an amine, and an orthoester. researchgate.net This reaction can be catalyzed by various Lewis acids, such as Yb(OTf)₃, and often proceeds in high yields under solvent-free conditions. researchgate.net Another approach utilizes a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to construct diversely substituted quinazolin-4(3H)-ones. google.com

Furthermore, one-pot syntheses starting from isatoic anhydride, an amine, and an aldehyde in the presence of iodine have been reported to produce 2,3-disubstituted 4(3H)-quinazolinones in moderate to good yields. prepchem.com Ultrasonic irradiation has also been employed to promote the one-pot condensation of anthranilic acid, acetic anhydride, and primary amines, leading to clean and high-yielding synthesis of quinazolinone derivatives. nih.gov

Table 3: One-Pot Syntheses of Quinazolin-4(3H)-one Derivatives

| Starting Materials | Catalyst/Promoter | Conditions | Product | Yield (%) | Reference(s) |

| Anthranilic acid, Amine, Orthoester | Yb(OTf)₃ | Solvent-free | 3-Substituted quinazolin-4(3H)-one | 75-99 | researchgate.net |

| Isatoic anhydride, Amine, Aldehyde | Iodine | Heat | 2,3-Disubstituted 4(3H)-quinazolinone | Moderate to good | prepchem.com |

| Anthranilic acid, Acetic anhydride, Amine | Ultrasonic irradiation | Solvent- and catalyst-free | 3-Substituted 2-methyl-quinazolin-4(3H)-one | High | nih.gov |

Palladium-Catalyzed Multicomponent Reactions

Palladium catalysis offers a powerful tool for the construction of quinazolin-4(3H)-ones through multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step. A common strategy involves the palladium-catalyzed carbonylation and cyclization of appropriate precursors.

For the synthesis of substituted quinazolin-4(3H)-ones, a palladium-catalyzed reaction of o-nitrobenzamides and alcohols has been reported. This process proceeds via a hydrogen transfer mechanism and involves a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all without the need for external oxidizing or reducing agents. This method has shown good tolerance for various functional groups, including halogens and methoxy (B1213986) groups on the alcohol component. mdpi.com

Another versatile approach is the palladium-catalyzed intramolecular C(sp²)-H carboxamidation of N-arylamidines. farmaceut.org This reaction utilizes carbon monoxide as a one-carbon source and an oxidant to facilitate the cyclization, providing a range of 2-substituted quinazolin-4(3H)-ones. The starting N-arylamidines can be readily prepared from anilines and nitriles, making this a step-efficient and atom-economical route.

A sustainable method for synthesizing quinazolinones involves a palladium-catalyzed multicomponent reaction of aryl or heteroaryl iodides, a carbonyl source, and 2-aminobenzamide. nih.gov The use of a magnetically recoverable palladium catalyst in an eco-friendly solvent system like PEG/water highlights the green chemistry aspects of this approach. High yields have been achieved across a diverse range of substrates. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Quinazolinone Synthesis

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂ | o-Nitrobenzamides, Alcohols | Hydrogen-transfer cascade | mdpi.com |

| Pd(OAc)₂ | N-Arylamidines, CO | Intramolecular C-H carboxamidation | farmaceut.org |

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions represent an economical and efficient alternative for the synthesis of the quinazolinone scaffold. These methods often involve cascade or domino reactions, enabling the rapid construction of the heterocyclic core.

A general and highly efficient copper-catalyzed method involves the cascade reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes, 2-halophenylketones, or methyl 2-halobenzoates. googleapis.com This approach is noted for its simplicity and the use of readily available starting materials.

Another strategy employs a copper(I)-catalyzed cascade cyclization/hydrodehalogenation of aryl aldehydes with acetamide (B32628) as the nitrogen source and water as the hydrogen source. rsc.org This method provides a modular route to quinazolines and avoids the use of unpleasant or toxic reagents like ammonia (B1221849) or amidines.

Furthermore, a facile one-pot condensation reaction for the synthesis of quinazolinone derivatives has been developed using a copper-mediated process with in situ amine generation from ammonia. This method is notable for the formation of four new C-N bonds in a single operation. google.com An oxidant-free and mild synthesis of phenolic quinazolin-4(3H)-ones has also been achieved through a copper-catalyzed click reaction followed by ring cleavage. nih.gov

Table 2: Overview of Copper-Catalyzed Quinazolinone Synthesis

| Copper Source | Reactants | Key Features | Reference |

|---|---|---|---|

| Not specified | Amidine hydrochlorides, 2-Halobenzaldehydes/ketones/esters | Cascade reaction | googleapis.com |

| Cu(I) | Aryl aldehydes, Acetamide | Cascade cyclization/hydrodehalogenation | rsc.org |

| Not specified | 2-Halobenzamides, Ammonia | One-pot, in situ amine generation | google.com |

Visible-Light-Promoted Approaches

Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis, enabling reactions to proceed under mild conditions without the need for high temperatures or harsh reagents.

A straightforward and efficient method for the synthesis of quinazolin-4(3H)-ones involves the visible-light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.govnih.govresearchgate.net This reaction can be promoted by an organic photocatalyst like fluorescein in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), avoiding the use of metal catalysts. nih.govresearchgate.net The process shows good functional group tolerance and provides the desired products in high yields. nih.govresearchgate.net

Another metal-free approach utilizes visible light to induce the synthesis of 4(3H)-quinazolinones from 2-benzylaminobenzamides. nih.gov Irradiation with a blue LED at room temperature is sufficient to drive the reaction, which is believed to proceed through a radical pathway. nih.gov Furthermore, a novel method for the visible-light-mediated synthesis of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides has been reported to proceed efficiently in the absence of any photocatalyst or additive. researchgate.net A one-pot, three-component reaction of 2-aminobenzophenone, aldehydes, and ammonium (B1175870) acetate (B1210297) under solvent-free and catalyst-free conditions using visible light has also been developed. nih.gov

Table 3: Visible-Light-Promoted Synthesis of Quinazolinones

| Conditions | Reactants | Key Features | Reference |

|---|---|---|---|

| Fluorescein, TBHP, blue LED | 2-Aminobenzamides, Aldehydes | Metal-free, mild conditions | nih.govresearchgate.net |

| Blue LED | 2-Benzylaminobenzamides | Photocatalyst-free, radical pathway | nih.gov |

| Blue LED | Benzyl bromides, 2-Aminobenzamides | Photocatalyst- and additive-free | researchgate.net |

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. Its introduction onto the quinazolinone scaffold can be achieved either by starting with a pre-functionalized precursor or by direct difluoromethoxylation of a suitable quinazolinone intermediate.

Specific Methods for 7-Position Difluoromethoxylation

A plausible synthetic route to this compound would, therefore, likely involve the initial preparation of 2-amino-4-(difluoromethoxy)benzoic acid. This precursor could then undergo cyclization with a suitable one-carbon source, such as formamide or triethyl orthoformate, to construct the pyrimidinone ring.

Strategies for Related Fluorinated Substituents

The introduction of the difluoromethoxy group onto an aromatic ring can be accomplished through several methods, which could be hypothetically applied to a 7-hydroxyquinazolin-4(3H)-one intermediate.

One common method is the difluoromethylation of phenols using a difluorocarbene source. Sodium chlorodifluoroacetate (ClCF₂COONa) is a readily available and relatively non-toxic reagent that generates difluorocarbene upon heating. researchgate.net This can then react with a phenoxide to form the corresponding aryl difluoromethyl ether.

Visible-light photoredox catalysis offers a milder alternative for the O-difluoromethylation of phenols . For instance, difluorobromoacetic acid (BrCF₂CO₂H) can serve as a difluorocarbene precursor under photocatalytic conditions.

Direct C-H difluoromethoxylation of arenes and heteroarenes represents a more advanced strategy. This can be achieved using a redox-active N-(difluoromethoxy)benzotriazole salt as the difluoromethoxylating reagent under photocatalytic conditions, proceeding via a radical mechanism. googleapis.com Another approach involves the use of a zinc-based reagent, Zn(SO₂CF₂H)₂, for the direct difluoromethylation of nitrogen-containing heteroarenes.

Metallaphotoredox catalysis has also been employed for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as the difluoromethyl radical source. This method could be applied to a 7-bromoquinazolin-4(3H)-one intermediate.

Table 4: Reagents for the Introduction of Difluoromethyl and Difluoromethoxy Groups

| Reagent | Substrate | Method | Reference |

|---|---|---|---|

| ClCF₂COONa | Phenols | Thermal difluorocarbene generation | researchgate.net |

| BrCF₂CO₂H | Phenols | Visible-light photoredox catalysis | |

| N-(difluoromethoxy)benzotriazole salt | Arenes/Heteroarenes | Photocatalytic radical C-H difluoromethoxylation | googleapis.com |

| Zn(SO₂CF₂H)₂ | Heteroarenes | Radical C-H difluoromethylation |

Derivatization and Functionalization of the Quinazolin-4(3H)-one Scaffold

The this compound scaffold possesses several sites amenable to further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship studies. The most common positions for derivatization are the N3- and C2-positions of the pyrimidinone ring, as well as the remaining positions on the benzene ring.

The nitrogen atom at the N3-position can be readily alkylated or arylated . For instance, N-alkylation of quinazolin-4-one can be achieved using chloroacetone. The resulting ketone can then be converted to various hydrazones. Alkylation with propargyl bromide has also been reported, with the resulting alkyne being used in subsequent 1,3-dipolar cycloaddition reactions to form isoxazole-containing derivatives.

The C2-position can be functionalized through various methods. For example, starting from 2-mercapto-3-substituted quinazolin-4-ones, the thiol group can be S-alkylated with reagents like ethyl bromoacetate. The resulting ester can be converted to a hydrazide, which serves as a versatile intermediate for the synthesis of various heterocyclic-substituted quinazolinones.

Functionalization of the benzene ring of the quinazolinone core is also possible. For instance, nitration can occur on the benzene ring, and the position of nitration will be directed by the existing substituents. For a 7-substituted quinazolinone, electrophilic aromatic substitution would likely occur at the C5 or C6 positions, depending on the directing effect of the substituent at C7. The synthesis of 7-nitroquinazolin-4(3H)-one from 4-nitro-2-aminobenzoic acid has been reported. researchgate.net

The synthesis of various 2,3-disubstituted quinazolin-4(3H)-one derivatives often starts from anthranilic acid, which undergoes condensation with isothiocyanates to form 2-mercapto-3-substituted quinazolin-4-ones. These intermediates can then be further functionalized at the C2-position.

Table 5: Potential Derivatization Reactions on the Quinazolin-4(3H)-one Scaffold

| Position | Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|---|

| N3 | Alkylation | Alkyl halides (e.g., chloroacetone, propargyl bromide) | N3-alkylated derivatives |

| C2 | S-Alkylation (from 2-thioxo precursor) | Alkyl halides (e.g., ethyl bromoacetate) | 2-Alkylthio derivatives |

| C2 | Condensation (from 2-hydrazide precursor) | Aldehydes, ketones | 2-Hydrazone derivatives |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of the quinazolinone core, particularly when the benzene ring is substituted with good leaving groups such as halogens. The electron-withdrawing nature of the quinazolinone system facilitates these reactions.

A common strategy involves the displacement of a halogen atom by a nucleophile. For instance, a fluorine atom at the 7-position of a 6-nitroquinazolin-4(3H)-one derivative can be readily displaced by a thiol. In a specific example, 7-fluoro-6-nitroquinazolin-4(3H)-one was treated with (4-methoxyphenyl)methanethiol in the presence of sodium hydroxide (B78521) in ethanol (B145695) to yield 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one with a 96% yield. This reaction proceeds smoothly, demonstrating the high reactivity of the fluoro-substituted position towards sulfur nucleophiles.

Similarly, a chloro group can also serve as an effective leaving group in SNAr reactions. The synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one was achieved by reacting 7-chloro-6-nitroquinazolin-4(3H)-one with sodium p-toluenesulfinate in DMF at 90°C for one hour, affording the product in an 81.7% yield. This demonstrates the versatility of the quinazolinone scaffold in reacting with different sulfur-based nucleophiles.

These reactions are pivotal for introducing a variety of substituents at the 7-position, thereby enabling the synthesis of a diverse library of compounds for further biological evaluation.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Quinazolinone Derivatives

| Starting Material | Nucleophile | Product | Yield (%) |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | (4-Methoxyphenyl)methanethiol | 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | 96 |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | Sodium p-toluenesulfinate | 6-Nitro-7-tosylquinazolin-4(3H)-one | 81.7 |

Oxidation and Reduction Transformations

Oxidation and reduction reactions are crucial for manipulating the functional groups on the this compound scaffold, allowing for further diversification of its derivatives.

Reduction Reactions: The reduction of a nitro group to an amino group is a common and important transformation in the synthesis of quinazolinone derivatives. The resulting amino group can be further functionalized. For example, 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one was reduced to 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one in a 75% yield. This reduction was carried out using iron powder and ammonium chloride in an ethanol/water mixture at 80°C. The quinazolinone ring itself is generally stable under these reducing conditions. nih.gov The pyrimidine (B1678525) ring of 3-substituted 4(3H)-quinazolinones can be hydrogenated using palladium and platinum oxide to yield the 1,2-dihydro derivatives. nih.gov

Oxidation Reactions: The quinazolinone ring is reported to be quite stable to many oxidation reactions. nih.gov However, related dihydroquinazolinone precursors can be oxidized to the corresponding quinazolin-4(3H)-ones. A laccase/DDQ bioinspired cooperative catalytic system has been used for the aerobic oxidative synthesis of quinazolinone derivatives from their 2,3-dihydro counterparts in yields of 82-94%. researchgate.net Another approach involves the oxidation of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one to quinazolinone using white LED-induced photocatalysis in combination with enzymatic catalysis. researchgate.net Furthermore, an oxidant-free method for the synthesis of quinazolin-4(3H)-ones involves the reaction of 2-aminobenzamides with styrenes, where the styrene is first oxidized to benzaldehyde (B42025) which then undergoes cyclization and subsequent oxidation to form the quinazolinone. mdpi.com Electrochemical methods have also been developed for the direct conversion of quinazoline N-oxides to quinazolinones. globethesis.com

Table 2: Examples of Reduction and Oxidation Reactions

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) |

| Reduction | 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | Fe, NH4Cl, EtOH/H2O, 80°C | 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | 75 |

| Oxidation | 2,3-Dihydroquinazolinones | Laccase/DDQ, O2, aqueous media | Quinazolinones | 82-94 |

Cyclization Reactions for Fused Heterocycles

The quinazolinone scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the formation of new rings fused to the existing quinazolinone structure.

One such approach is the PIFA (bis(trifluoroacetoxy)iodobenzene)-initiated oxidative cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones to afford 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. This reaction proceeds with high regioselectivity via a 5-exo-trig cyclization. The reaction is typically carried out in 2,2,2-trifluoroethanol (B45653) at 0°C.

Another strategy to construct fused heterocycles is through the thermolysis of N-ethoxycarbonyl-N'-(hetero)arylguanidines in water at 130°C. This environmentally friendly method leads to the regioselective formation of pyrazolo[4,3-f]quinazolin-9-ones. nih.gov

Furthermore, a one-step synthesis of a fused four-ring heterocycle, 13-imino-7,13-dihydro-6H-quinazolino[3,4-a]quinazolin-6-one, has been reported from commercially available phenyl precursors. This reaction is believed to proceed through a thermodynamically-driven solution rearrangement of a 1,3-bis(o-cyanophenyl)urea intermediate. rsc.org The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles can be achieved through thermal cyclization of 5-aryl-6-azidopyrimidines. nih.gov

Table 3: Examples of Cyclization Reactions for Fused Heterocycles

| Starting Material Type | Reaction | Fused Heterocycle Product |

| 2-(But-3-en-1-yl)quinazolin-4(3H)-ones | PIFA-initiated oxidative cyclization | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones |

| N-Ethoxycarbonyl-N'-(hetero)arylguanidines | Thermolysis in water | Pyrazolo[4,3-f]quinazolin-9-ones |

| Phenyl precursors | One-step rearrangement | 13-Imino-7,13-dihydro-6H-quinazolino[3,4-a]quinazolin-6-one |

| 5-Aryl-6-azidopyrimidines | Thermal cyclization | Polycyclic hetero-fused 7-deazapurines |

Alkylation and Acylation Strategies

Alkylation and acylation at the nitrogen atoms of the quinazolinone ring are common strategies to introduce a wide range of substituents, which can significantly impact the biological activity of the resulting derivatives.

Alkylation: The N3 position of the quinazolinone ring is a common site for alkylation. For example, 2-propyl-4(3H)-quinazolin-4-one can be N-alkylated with various alkylating agents such as ethyl chloroacetate, chloroacetyl chloride, and ethyl 4-(bromomethyl)benzoate. These reactions can be carried out using potassium carbonate as a base in DMF or under microwave irradiation with a phase-transfer catalyst like tetrabutylammonium (B224687) benzoate (B1203000) (TBAB). nih.gov

Acylation: The synthesis of 3-acetyl-6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one has been reported from the corresponding quinazolinone, indicating that acylation at the N3 position is a feasible transformation. ekb.eg

Table 4: Examples of Alkylation and Acylation Reactions

| Reaction Type | Starting Material | Reagent | Product Type |

| N-Alkylation | 2-Propyl-4(3H)-quinazolin-4-one | Ethyl chloroacetate | N3-alkylated quinazolinone |

| N-Acylation | 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one | Acylating agent | N3-acylated quinazolinone |

Introduction of Sulfur-Containing Moieties

The incorporation of sulfur-containing functional groups into the quinazolinone scaffold is a widely explored area, as these moieties can enhance the biological activity of the parent compound.

As discussed in the section on nucleophilic aromatic substitution, sulfur nucleophiles can readily displace halogen atoms on the quinazolinone ring. For example, a thioether linkage can be formed by reacting a fluoro- or chloro-substituted quinazolinone with a thiol. The reaction of 7-fluoro-6-nitroquinazolin-4(3H)-one with (4-methoxyphenyl)methanethiol in the presence of a base is a high-yielding method to introduce a sulfur-containing side chain.

In addition to thioethers, sulfonyl groups can also be introduced. The reaction of 7-chloro-6-nitroquinazolin-4(3H)-one with sodium p-toluenesulfinate provides a direct route to 7-sulfonyl-substituted quinazolinones. Furthermore, the reaction of 6,8-dibromo-2-(3,4-dichlorophenyl)quinazoline-4(3H)-thione with various reagents can lead to the formation of other sulfur-containing derivatives. ekb.eg

Table 5: Methods for Introducing Sulfur-Containing Moieties

| Method | Starting Material | Reagent | Functional Group Introduced |

| Nucleophilic Aromatic Substitution | 7-Fluoro-6-nitroquinazolin-4(3H)-one | Thiol | Thioether |

| Nucleophilic Aromatic Substitution | 7-Chloro-6-nitroquinazolin-4(3H)-one | Sodium p-toluenesulfinate | Sulfonyl |

| Reaction with Thionating agents | Quinazolin-4(3H)-one | P2S5 | Thione |

Halogenation and Nitro Group Manipulations

Halogenation and nitration of the quinazolinone core provide key intermediates for further synthetic transformations, including cross-coupling reactions and nucleophilic aromatic substitutions.

Nitro Group Manipulations: The benzene ring of the quinazolinone scaffold can be nitrated, typically at the 6-position. For instance, 7-fluoroquinazolin-4(3H)-one can be nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 7-fluoro-6-nitroquinazolin-4(3H)-one. nih.gov The introduced nitro group can then be reduced to an amino group, as previously described, which serves as a handle for further functionalization.

Halogenation: Direct halogenation of the quinazolinone ring is a feasible process. Treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride or bromine in acetic acid results in the formation of the corresponding 6-iodo or 6-bromo derivatives in high yields. researchgate.net These halogenated quinazolinones are valuable precursors for a variety of cross-coupling reactions. The reaction of 2,3-dihydro-4(1H)-quinazolinones with N-bromosuccinimide (NBS), bromine/triethylamine, or N-chlorosuccinimide (NCS) can yield 6,8-dihalo-2,3-dihydro-4(1H)-quinazolinones. researchgate.net Additionally, flavin-dependent halogenases have been engineered to perform site- and atroposelective halogenation of 3-aryl-4(3H)-quinazolinones. nih.gov

Table 6: Examples of Halogenation and Nitro Group Manipulations

| Reaction | Starting Material | Reagents | Product |

| Nitration | 7-Fluoroquinazolin-4(3H)-one | H2SO4, HNO3 | 7-Fluoro-6-nitroquinazolin-4(3H)-one |

| Iodination | 3-Amino-2-methylquinazolin-4(3H)-one | ICl, Acetic acid | 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one |

| Bromination | 3-Amino-2-methylquinazolin-4(3H)-one | Br2, Acetic acid | 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of quinazolinone derivatives is no exception, with numerous reports highlighting the benefits of microwave irradiation.

Microwave heating has been successfully applied to the Niementowski condensation for the rapid construction of the quinazolin-4-one ring system. researchgate.net For example, the synthesis of 6,7-disubstituted quinazolin-4(3H)-ones from the corresponding 2-aminobenzamides and formamide can be significantly accelerated under microwave irradiation. researchgate.net

Microwave-assisted N-alkylation of quinazolinones has also been shown to be a simple, efficient, and eco-friendly technique. The combination of microwave heating and phase-transfer catalysis can effectively promote the alkylation of the N3 position of the quinazolinone ring. researchgate.net Furthermore, the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines to form quinazolinone derivatives can be efficiently carried out in water or DMF under microwave irradiation, providing moderate to high yields of the desired products. researchgate.net Antimony(III) trichloride (B1173362) has also been used as a catalyst for the microwave-assisted condensation of anthranilamide with aldehydes or ketones to produce quinazolin-4(3H)-one derivatives in good to excellent yields under solvent-free conditions. rsc.org

Table 7: Examples of Microwave-Assisted Reactions in Quinazolinone Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Advantage |

| Niementowski Condensation | 2-Aminobenzamides, Formamide | Microwave irradiation | Rapid ring formation, high yield |

| N-Alkylation | Quinazolin-4(3H)-one, Alkyl halide | Phase-transfer catalyst, Microwave | Short reaction time, eco-friendly |

| Cyclization | 2-Halobenzoic acids, Amidines | Iron catalyst, Microwave, Water/DMF | Green solvent, high yield |

| Condensation | Anthranilamide, Aldehydes/Ketones | SbCl3, Microwave, Solvent-free | High yield, simple work-up |

Green Chemistry Principles in Quinazolin-4(3H)-one Synthesis

The application of green chemistry principles to the synthesis of quinazolin-4(3H)-ones, including this compound and its derivatives, has gained significant traction in recent years. These approaches aim to reduce the environmental impact of chemical processes by employing methodologies that are more energy-efficient, utilize less hazardous materials, and generate minimal waste. Key strategies in the green synthesis of this important class of heterocyclic compounds include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign solvents, and the development of catalyst-free reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of quinazolin-4(3H)-one derivatives, offering significant advantages over conventional heating methods. vanderbilt.edufrontiersin.org This technique often leads to dramatic reductions in reaction times, from hours to minutes, along with improved yields and cleaner reaction profiles. researchgate.netsci-hub.cat The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture, which can accelerate reaction rates and sometimes lead to different product selectivities compared to conventional heating. frontiersin.org

A variety of synthetic routes to the quinazolin-4(3H)-one core have been successfully adapted to microwave conditions. For instance, the condensation of anthranilic acid derivatives with various reagents has been shown to be highly efficient under microwave irradiation. tandfonline.com One notable example is the synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, an amine, and an orthoester in ethanol, which proceeds efficiently at 120°C for 30 minutes under microwave heating. tandfonline.com This method highlights the potential for rapid and high-yielding synthesis of functionalized quinazolinones.

While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the reviewed literature, the successful application of this technology to a wide range of substituted quinazolinones, including those with fluoroalkoxy groups like the trifluoromethoxyphenyl substituent, strongly suggests its applicability. tandfonline.com The general methodologies are often tolerant of various functional groups on the anthranilic acid precursor.

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Anthranilic acid, Trimethyl orthoformate, Amine | Ethanol, 120°C, 30 min | 3-Substituted-quinazolin-4(3H)-ones | Moderate to excellent | tandfonline.com |

| 2-Halobenzoic acids, Amidines | Water or DMF, Iron catalyst | Quinazolin-4(3H)-one derivatives | Moderate to high | sci-hub.cat |

| Anthranilic amide, Aldehydes/Ketones | Solvent-free, SbCl3 catalyst | Quinazolin-4(3H)-one derivatives | Good to excellent |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, represents another significant green chemistry approach for the synthesis of quinazolin-4(3H)-ones. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. This method often allows for reactions to be carried out under milder conditions, reducing energy consumption and potentially avoiding the use of harsh reagents.

Ultrasound-assisted synthesis has been successfully employed in various synthetic strategies for quinazolinones. For example, the condensation of 2-aminobenzonitrile (B23959) with acyl chlorides can be efficiently promoted by ultrasound in the presence of a catalyst, leading to the formation of 4(3H)-quinazolines in good to excellent yields. This method has been shown to be more effective than the corresponding microwave-assisted process in some cases.

The applicability of ultrasound-assisted methods to the synthesis of this compound can be inferred from the broad substrate scope of these reactions. The principles of sonochemistry are generally not limited by the specific substituents on the aromatic ring, suggesting that a suitably functionalized precursor could be effectively converted to the target compound under ultrasonic conditions.

| Method | Key Advantages | Typical Conditions | General Applicability |

|---|---|---|---|

| Microwave-Assisted | Rapid reaction times, improved yields, energy efficiency. frontiersin.orgresearchgate.net | Closed vessel, controlled temperature and pressure. | Wide range of substrates and reaction types. tandfonline.com |

| Ultrasound-Assisted | Enhanced reaction rates, milder conditions, reduced energy consumption. | Ultrasonic bath or probe, ambient temperature. | Effective for various condensation and cyclization reactions. |

| Green Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. sci-hub.cat | Water, ethanol, deep eutectic solvents. | Dependent on substrate solubility and reaction mechanism. tandfonline.com |

| Catalyst-Free | Avoids toxic or expensive catalysts, simplifies purification. | Often requires elevated temperatures or alternative energy sources. | Applicable to specific reaction pathways. |

Use of Green Solvents and Catalyst-Free Conditions

A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is a particularly attractive green solvent due to its abundance, non-toxicity, and non-flammability. sci-hub.cat The synthesis of quinazolin-4(3H)-one derivatives has been successfully carried out in aqueous media, often in conjunction with microwave irradiation and a catalyst. sci-hub.cat Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also been explored as green reaction media for the synthesis of quinazolinones. tandfonline.com These solvents are often biodegradable, have low vapor pressure, and can be recycled.

Furthermore, the development of catalyst-free synthetic methods is a significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts, simplifying product purification and reducing waste. Several catalyst-free approaches for the synthesis of quinazolin-4(3H)-ones have been reported, often relying on thermal or microwave activation to drive the reaction.

The synthesis of this compound could likely be adapted to these green solvent and catalyst-free systems. The feasibility would depend on the solubility of the necessary precursors, such as 2-amino-4-(difluoromethoxy)benzamide, in the chosen green solvent and the reactivity of the starting materials under the specified conditions. The successful synthesis of a variety of substituted quinazolinones using these methods provides a strong precedent for their application to this specific target compound.

General Principles of SAR in Quinazolin-4(3H)-one Chemistry

The biological activity of quinazolin-4(3H)-one derivatives is intricately linked to the nature and position of substituents on the quinazolinone core. researchgate.netfrontiersin.org SAR studies have been instrumental in elucidating the structural requirements for various pharmacological effects. researchgate.net

Influence of Substituent Position and Nature on Biological Activity

Systematic modifications of the quinazolin-4(3H)-one scaffold have demonstrated that substitutions at positions 2, 3, 6, 7, and 8 can significantly modulate the biological activity. researchgate.netnih.gov For instance, the presence of electron-donating groups at the 4-position of a phenyl ring attached to the quinazolinone core has been shown to enhance activity against certain bacterial strains. frontiersin.org Conversely, electron-withdrawing groups at the same position can be detrimental to bioactivity. frontiersin.org

In the context of antibacterial agents, variations on the different rings of the quinazolinone structure have been explored. acs.org For example, phenyl rings with para substituents were found to be favorable in one of the rings of the scaffold. acs.org Specifically, substituents such as fluoro, chloro, and nitrile have been noted for their contribution to activity. acs.org The replacement of a benzylidene group with a heterocyclic moiety like thiophene (B33073) has also been shown to be a worthwhile strategy for enhancing activity against specific bacterial strains. frontiersin.org

The development of quinazolin-4(3H)-one derivatives as anticancer agents has also highlighted the importance of substituent placement. For example, dimethoxy substitutions at the 6 and 7 positions or fluoro substitutions at the 6 and 8 positions of the quinazolinone ring have been associated with increased cytotoxicity. nih.gov

SAR in Antiproliferative and Anticancer Agent Development

The quinazolin-4(3H)-one scaffold is a prominent feature in the design of various anticancer agents, targeting different mechanisms of cancer cell proliferation.

Modulations for Tubulin Inhibition and Microtubule Destabilization

Quinazolinone derivatives have been investigated as inhibitors of tubulin polymerization, a key process in cell division. nih.govrsc.orgnih.gov The structure-activity relationships for these compounds suggest that specific substitutions can enhance their ability to interact with the colchicine (B1669291) binding site on tubulin. rsc.org For example, 2-styrylquinazolin-4(3H)-ones have shown significant cytotoxic and antimitotic activities. rsc.orgnih.gov Molecular modeling studies have indicated that compounds like 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one and various 2-styrylquinazolin-4(3H)-one derivatives with methoxy substituents exhibit well-conserved interactions within the colchicine binding pocket. rsc.org Some of these compounds have demonstrated sub-micromolar potency in growth inhibition and can induce G2/M cell cycle arrest, which is indicative of tubulin polymerization inhibition. rsc.org

Optimization for Tyrosine Kinase Inhibition (EGFR, HER2, CDK2, VEGFR2)

The quinazolin-4(3H)-one core is a well-established scaffold for the development of tyrosine kinase inhibitors (TKIs). nih.govmdpi.com Several approved drugs, such as gefitinib (B1684475) and erlotinib (B232), are based on this structure and target the epidermal growth factor receptor (EGFR). nih.govmdpi.com

SAR studies have revealed key structural features for potent tyrosine kinase inhibition. Modifications to the hydrophobic head and tail, as well as the quinazolinone moiety itself, have been explored. nih.gov For instance, the introduction of halogens and methoxy groups can modulate the inhibitory activity. nih.gov A series of quinazolin-4(3H)-one derivatives were evaluated for their inhibitory activity against multiple tyrosine kinases, including CDK2, EGFR, HER2, and VEGFR2. nih.gov Certain compounds with dimethoxy or fluoro substituents on the quinazolinone ring exhibited strong enzyme inhibitory activity. nih.gov

Specifically for EGFR and VEGFR-2 inhibition, S-alkylated quinazolin-4(3H)-ones have been designed and synthesized. nih.govrsc.org These compounds have shown significant inhibitory activity in the nanomolar range. nih.gov The structure-activity relationships indicate that the nature of the substituent at the 2-position and on the N3-phenyl ring plays a crucial role in determining the potency and selectivity. nih.gov

The following table summarizes the inhibitory activity of selected quinazolin-4(3H)-one derivatives against various tyrosine kinases.

| Compound | Target Kinase | IC50 (µM) | Reference |

| 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| 3i | EGFR | 0.128 ± 0.016 | nih.gov |

| 2j | VEGFR2 | 0.247 ± 0.015 | nih.gov |

| 3i | VEGFR2 | 0.257 ± 0.023 | nih.gov |

| 4 | EGFR | 0.049 | nih.gov |

| 4 | VEGFR-2 | 0.054 | nih.gov |

Halogen Substitution Effects on Cytotoxicity against Cancer Cell Lines

The introduction of halogen atoms into the quinazolin-4(3H)-one scaffold is a common strategy to enhance anticancer activity. nih.gov Halogen-substituted derivatives have demonstrated significant inhibitory effects against various cancer cell lines, including the MCF-7 breast cancer cell line. nih.govresearchgate.net

The position and nature of the halogen substituent can have a profound impact on cytotoxicity. For example, the presence of a bromine atom at position 6 has been reported to reduce cytotoxicity in some series of quinazolinones. nih.gov In contrast, other studies have shown that halogen substitution can be beneficial. A review of halogen-based quinazolin-4(3H)-one derivatives highlighted their potential as MCF-7 breast cancer inhibitors, with some compounds showing significant inhibition in the micromolar range. nih.gov

The table below presents the cytotoxic activity of selected halogenated quinazolin-4(3H)-one derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| A3 (6-Br) | PC3 | 10 | nih.gov |

| A3 (6-Br) | MCF-7 | 10 | nih.gov |

| A3 (6-Br) | HT-29 | 12 | nih.gov |

| 2f-j (halogenated) | MCF7, A2780 | Good Activity | nih.gov |

| 3f-j (halogenated) | MCF7, A2780 | Good Activity | nih.gov |

Design for Aurora Kinase A Inhibition

The quinazolin-4(3H)-one core serves as a template for designing inhibitors of Aurora Kinase A (AKA), a crucial regulator of the cell cycle that is often overexpressed in tumors. nih.govmdpi.com The design of selective AKA inhibitors is challenging due to the high homology with Aurora Kinase B. nih.gov However, structure-based drug design has led to the development of novel quinazolin-4-amine (B77745) derivatives that exploit structural differences in the ATP-binding pockets of these two kinases. nih.gov

Research has shown that quinazolin-4(3H)-one derivatives can exhibit potent antiproliferative activity by inhibiting AKA. mdpi.comnih.gov For instance, a derivative, BIQO-19, was specifically designed to improve pharmacokinetic properties and enhance antiproliferation activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). mdpi.comnih.gov This compound effectively suppressed activated AKA, leading to G2/M phase arrest and apoptosis in cancer cells. mdpi.com The development of such compounds highlights the potential of the quinazolin-4(3H)-one scaffold in creating targeted cancer therapies. nih.govmdpi.com

SAR in Phosphodiesterase (PDE) Inhibition

The quinazolin-4(3H)-one structure is a versatile scaffold for developing inhibitors of phosphodiesterases (PDEs), enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Targeting PDEs is a recognized strategy for controlling inflammation. nih.govfrontiersin.org

Specificity for PDE-4B and PDE7A Inhibition

Quinazolinone derivatives have been identified as inhibitors of specific PDE isoforms, notably PDE4 and PDE7. nih.govfrontiersin.orgresearchgate.net PDE4, which is localized in airway smooth muscles and inflammatory cells, is a key target for anti-inflammatory and antiasthmatic drugs. researchgate.net Roflumilast (B1684550), a known PDE4 inhibitor, shows selectivity for PDE4B and PDE4D subtypes. nih.gov The design of novel quinazolinone derivatives often draws inspiration from existing inhibitors like nitraquazone (B1200208) to achieve selectivity. researchgate.net

Similarly, PDE7, particularly the PDE7A isoform expressed in T-lymphocytes, is a promising target for anti-inflammatory agents with potentially minimal side effects. nih.govfrontiersin.org SAR studies on quinazoline derivatives have aimed to enhance PDE7A inhibition by introducing various heterocyclic rings (such as furan, pyridine, and indole) and triazole moieties to the core structure. nih.govfrontiersin.org These modifications are intended to improve interactions within the enzyme's binding site. nih.gov

Role of the 1-(Cyclopropylmethoxy)-2-(difluoromethoxy)benzene Moiety

Specific structural motifs play a crucial role in the potency and selectivity of PDE inhibitors. The catechol-ether function, particularly moieties like 1-(cyclopropylmethoxy)-2-(difluoromethoxy)benzene, is reported to interact with hydrophobic pockets (Q1 and Q2) in the active site of PDE4. nih.gov This interaction is similar to that observed with the well-known PDE4 inhibitor, rolipram. nih.gov The difluoromethoxy and cyclopropylmethoxy groups are key features that contribute to the high inhibitory potency of compounds like roflumilast against the PDE4B enzyme. nih.govresearchgate.net The precise orientation of these groups within the active site, governed by the quinazolinone scaffold, is critical for achieving effective inhibition.

SAR in Antimicrobial and Antibacterial Agents

The quinazolin-4(3H)-one scaffold has been extensively investigated for its antimicrobial properties, showing activity against a range of pathogens. nih.govfrontiersin.org These compounds are particularly noted for their effectiveness against Gram-positive bacteria. nih.goveco-vector.com

Variations Affecting Activity against Gram-Positive Organisms

SAR studies have systematically explored how structural variations on the quinazolinone core impact its antibacterial efficacy, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govacs.org The core structure is typically analyzed in three parts: Ring 1 (the quinazolinone itself), Ring 2 (substituent at position 2), and Ring 3 (substituent at position 3). nih.gov

Key findings from these studies indicate:

Substitutions at Position 3: The presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial activity. eco-vector.com

Substitutions at Position 2: A methyl group at the C-2 position is also important for activity. eco-vector.com

Halogenation: The introduction of halogen atoms at positions 6 and 8 can enhance antimicrobial effects. nih.gov

One study led to the discovery of compound 27, a quinazolinone derivative with potent activity against MRSA strains, good oral bioavailability, and efficacy in animal infection models. nih.govacs.orgx-mol.com This compound demonstrated superior efficacy compared to earlier leads, showcasing the success of targeted structural modifications. acs.org The mechanism of action for this class of compounds involves the inhibition of penicillin-binding proteins (PBPs), PBP1 and PBP2a, in MRSA. nih.govacs.org

The table below summarizes the antibacterial activity of selected quinazolinone derivatives against a panel of Gram-positive organisms.

| Compound | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus ATCC 27660 MIC (µg/mL) |

| 2 | 2 | |

| 15 | 0.03 | |

| 27 | 0.03 | |

| 30 | 1 | |

| 50 | 0.5 | |

| 52 | 0.25 | |

| 54 | 0.004 | |

| Vancomycin | 1 | |

| Linezolid | 2 | |

| Data sourced from Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. nih.gov |

SAR in Anti-inflammatory and Other Biological Activities

Beyond specific enzyme inhibition, the quinazolinone scaffold is a cornerstone in the development of agents with broad anti-inflammatory activity and other diverse biological effects. nih.govresearchgate.net Quinazolinone-based compounds have been designed as selective COX-2 inhibitors, which are crucial targets for anti-inflammatory therapies. nih.gov

SAR studies have revealed that conjugating the quinazolinone core with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide can yield potent and selective COX-2 inhibitors with significant anti-inflammatory and analgesic properties in vivo. nih.gov For example, structure-activity relationship studies indicated that the presence of a thioamide functional group attached to a phenyl ring with halogen substituents is responsible for potent anti-inflammatory activity in certain novel quinazolinone derivatives. researchgate.net

Furthermore, the versatility of the quinazolinone scaffold extends to other therapeutic areas, including the development of inhibitors for soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), both of which are involved in the arachidonic acid cascade and inflammatory processes. nih.gov Tractable SAR has shown that amide and thiobenzyl fragments attached to the quinazolinone nucleus are critical for potent sEH inhibition. nih.gov This wide range of activities underscores the status of the quinazolinone ring as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities Associated with 7 Difluoromethoxy Quinazolin 4 3h One Analogs

Elucidation of Molecular Mechanisms of Action

The biological activities of 7-(difluoromethoxy)quinazolin-4(3H)-one and its analogs are underpinned by their interactions with a variety of cellular components and pathways. Research has focused on identifying specific molecular targets and elucidating the subsequent cellular responses, which include enzyme inhibition, receptor modulation, and interference with fundamental processes like cell division and programmed cell death.

Enzyme Target Identification and Inhibition Kinetics

Quinazolin-4(3H)-one derivatives have been identified as inhibitors of a wide array of enzymes, playing crucial roles in various pathological conditions.

Tyrosine Kinases: A significant area of investigation has been the inhibition of tyrosine kinases, which are critical in cellular signaling pathways controlling growth and proliferation. Several quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). mdpi.com For instance, specific analogs have shown strong inhibitory activity against CDK2, with IC50 values comparable to the established inhibitor imatinib. mdpi.com Similarly, potent inhibition of HER2 and EGFR has been observed, with some compounds acting as ATP-competitive type-I inhibitors. mdpi.com

Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP): In the context of inflammatory and cardiovascular diseases, quinazolinone-7-carboxamides have been identified as inhibitors of human soluble epoxide hydrolase (sEH). researchgate.net Amidation of the carboxylic acid function on the quinazolinone core led to analogs with IC50 values against sEH in the low micromolar range. researchgate.net Some of these compounds also retained inhibitory activity against FLAP. researchgate.net

Other Enzyme Targets: The enzymatic inhibition profile of this class of compounds extends further. Analogs have been shown to inhibit cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), with Ki values in the nanomolar range. mdpi.comnih.gov Other identified targets include α-Glycosidase, human Carbonic Anhydrase I–II, Aurora Kinase A, and Dipeptidyl peptidase-4 (DPP-4). mdpi.commdpi.comnih.gov A naturally occurring quinazolin-4(3H)-one was also found to be a potent inhibitor of firefly luciferase. researchgate.net

| Enzyme Target | Compound Class | Inhibition Data (IC50 / Ki) | Reference |

|---|---|---|---|

| CDK2 | Quinazolin-4(3H)-one derivatives | IC50 = 0.173 ± 0.012 µM | mdpi.com |

| HER2 | Quinazolin-4(3H)-one derivatives | IC50 = 0.079 ± 0.015 µM | mdpi.com |

| EGFR | Quinazolin-4(3H)-one derivatives | Data available | mdpi.com |

| Soluble Epoxide Hydrolase (sEH) | Quinazolinone-7-carboxamides | IC50 = 0.3 to 11.2 µM | researchgate.net |

| Acetylcholinesterase (AChE) | Imines bearing quinazolin-4(3H)-one | Ki = 4.20 ± 0.15 to 26.10 ± 2.36 nM | mdpi.com |

| Butyrylcholinesterase (BChE) | Imines bearing quinazolin-4(3H)-one | Ki = 1.22 ± 0.05 to 16.09 ± 0.88 nM | mdpi.com |

| α-Glycosidase | Imines bearing quinazolin-4(3H)-one | IC50 = 0.34 to 2.28 nM | mdpi.com |

| Aurora Kinase A | Quinazolin-4(3H)-one derivative (BIQO-19) | Suppression of p-AKA expression | mdpi.com |

Receptor Binding and Modulation Pathways

Beyond direct enzyme inhibition, quinazolin-4(3H)-one analogs can modulate the activity of cellular receptors. A notable example is their interaction with the metabotropic glutamate (B1630785) receptor 7 (mGlu7). Specific 2,6-disubstituted-3-methylquinazolin-4(3H)-one derivatives have been identified as negative allosteric modulators (NAMs) of the human mGlu7 receptor. researchgate.net Compounds such as 3-methyl-2,6-diphenylquinazolin-4(3H)-one and 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one demonstrated this activity with IC50 values in the mid-micromolar range. researchgate.net This modulation of a key G protein-coupled receptor (GPCR) highlights a distinct mechanism of action for this chemical scaffold.

Cell Cycle Perturbation and Apoptosis Induction Pathways

A primary mechanism for the anticancer activity of many quinazolin-4(3H)-one analogs is the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Cell Cycle Arrest: Several studies have shown that these compounds can cause cell cycle arrest, particularly at the G2/M phase. mdpi.comfrontiersin.orgmdpi.com This arrest is often a direct consequence of the inhibition of proteins crucial for mitotic progression, such as tubulin or Aurora Kinase A. mdpi.comfrontiersin.orgmdpi.com For example, the derivative BIQO-19 was shown to induce G2/M phase arrest in non-small cell lung cancer cells by inhibiting Aurora Kinase A. mdpi.com

Apoptosis Induction: Following cell cycle arrest, or through independent pathways, these compounds can trigger apoptosis. The apoptotic cascade is often initiated through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm. This event activates a cascade of effector caspases, such as caspase-3 and caspase-9, which then cleave essential cellular proteins, leading to cell death. An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is also a common feature. Some derivatives have also been shown to induce autophagy, a cellular self-degradation process that can, in some contexts, lead to or act in concert with apoptosis.

Interaction with Key Cellular Proteins (e.g., Tubulin, Penicillin-Binding Proteins)

The molecular mechanism of action for certain quinazolin-4(3H)-one analogs involves direct binding to and inhibition of critical cellular proteins.

Tubulin: Several derivatives of 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone and 2-styrylquinazolin-4(3H)-one have been shown to derive their cytotoxic effects from interactions with tubulin. frontiersin.org These compounds inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. frontiersin.org Molecular modeling studies suggest that these analogs bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, leading to mitotic arrest and subsequent cell death. frontiersin.orgmdpi.com

Penicillin-Binding Proteins (PBPs): A novel antibacterial mechanism for the 4(3H)-quinazolinone core involves the inhibition of penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. These compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting PBP1 and PBP2a. Intriguingly, these quinazolinones bind to an allosteric site on PBP2a, which is distinct from the active site targeted by β-lactam antibiotics. This allosteric binding induces a conformational change that opens the closed active site of PBP2a, allowing β-lactam antibiotics to bind and inhibit the enzyme, leading to a synergistic antibacterial effect.

DNA Photo-Disruptive Mechanisms

While direct DNA cleavage is not a commonly reported mechanism for this class of compounds, certain quinazolinone derivatives have been engineered to act as photosensitizers in photodynamic therapy (PDT). This therapeutic approach involves a photosensitizer, light, and molecular oxygen, which interact to generate cytotoxic reactive oxygen species (ROS). frontiersin.org

Quinazolinone–fullerene nanohybrids have been developed for this purpose. Upon irradiation with light, these hybrids induce the generation of ROS within cancer cells. This increase in ROS leads to oxidative stress and cellular damage, ultimately causing cell death. This mechanism represents an indirect form of DNA disruption, as the highly reactive oxygen species can damage a wide range of cellular components, including DNA, proteins, and lipids, without the compound itself directly binding and cleaving the DNA backbone.

Mechanistic Pathways of Quinazolin-4(3H)-one Synthesis

The synthesis of the quinazolin-4(3H)-one core is versatile, with numerous mechanistic pathways developed to achieve this scaffold efficiently. These methods often involve cyclization and condensation reactions, utilizing a variety of starting materials and catalysts.

Classical and One-Pot Syntheses: A common approach involves the reaction of 2-aminobenzamides with orthoesters, aldehydes, or carboxylic acids. nih.gov One-pot reactions have gained prominence for their efficiency, combining multiple steps without isolating intermediates. For instance, 2-aminobenzoic acid, an organic acid, and ammonium (B1175870) hexafluorophosphate (B91526) can be used in a one-pot synthesis to yield 2-aryl/alkyl-quinazolin-4(3H)-ones. Another one-pot method involves the annulation of 2-aminobenzamides with aldehydes, followed by an anodic oxidation step. nih.gov

Metal-Catalyzed and Electrochemical Methods: Transition metals are often employed to catalyze the formation of the quinazolinone ring. Copper(I) bromide catalyzes a domino reaction of alkyl halides and anthranilamides, while palladium catalysts are used in three-component reactions involving 2-aminobenzamides, aryl halides, and isocyanide. Electrochemical synthesis offers a metal-free and oxidant-free alternative, where an anodic oxidation cascade follows an acid-catalyzed annulation of 2-aminobenzamides and aldehydes. nih.gov

Radical and Rearrangement Pathways: Some synthetic routes proceed through radical intermediates. A copper-catalyzed radical methylation/sp3 C-H amination/oxidation cascade has been developed, using dicumyl peroxide as both an oxidant and a methyl source. An H2O2-mediated synthesis using dimethyl sulfoxide (B87167) (DMSO) as a carbon source also proceeds through a radical mechanism. More complex pathways, such as the CuAAC/Ring Cleavage reaction, involve the generation of an N-sulfonylketenimine intermediate from sulfonyl azides and terminal alkynes, which then undergoes nucleophilic additions and elimination to form the final product. An oxidative olefin bond cleavage of styrenes in the presence of o-aminobenzamides provides another metal-free route to the quinazolinone core.

| Synthesis Method | Key Reactants | Mechanism Highlights | Reference |

|---|---|---|---|

| One-Pot Annulation/Oxidation | 2-Aminobenzamides, Aldehydes | Acid-catalyzed annulation followed by electrochemical oxidation | nih.gov |

| Domino Reaction | Alkyl halides, Anthranilamides | Copper(I) bromide catalysis | |

| Radical Cascade | 2-Aminobenzamides | Copper-catalyzed reaction with dicumyl peroxide as methyl source and oxidant | |

| H2O2-Mediated Radical Approach | 2-Amino benzamide, DMSO | DMSO acts as a carbon source, H2O2 as an oxidant | |

| CuAAC/Ring Cleavage | 2-Aminobenzamides, Sulfonyl azides, Terminal alkynes | Formation of N-sulfonylketenimine intermediate | |

| Oxidative Olefin Bond Cleavage | o-Aminobenzamides, Styrenes | Metal-free oxidative cleavage and cyclization |

Proposed Reaction Intermediates and Transition States

The construction of the quinazolin-4(3H)-one ring system can proceed through several pathways, each characterized by distinct reaction intermediates. The specific intermediates formed often depend on the starting materials and reaction conditions employed.

A prevalent method for synthesizing quinazolinones begins with ortho-aminobenzamides or related precursors like isatoic anhydride (B1165640). researchgate.netnih.gov In reactions involving the cyclization of 2-aminobenzamides with aldehydes, a key step is the initial condensation between the two reactants to form an imine intermediate . This intermediate subsequently undergoes intramolecular cyclization. mdpi.com This cyclization leads to the formation of a dihydroquinazoline (B8668462) species, which is then oxidized to the final aromatic quinazolinone product. nih.govnih.gov

Another significant pathway involves the use of anthranilic acid, which can be converted into benzoxazinone (B8607429) intermediates . researchgate.net These benzoxazinones can then react with various amines to yield the desired quinazolinone structure.

In more specialized synthetic strategies, other types of intermediates have been identified. For instance, the aza-Wittig reaction for synthesizing 3H-quinazolin-4-ones proceeds through iminophosphorane intermediates. nih.gov These are formed from the reaction of specific substrates with phosphines before undergoing an intramolecular reaction to form the heterocyclic ring. nih.gov

Copper-catalyzed reactions have also been developed that proceed via unique intermediates. One such method, an oxidant-free synthesis using a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)/ring cleavage reaction, involves the formation of an N-sulfonylketenimine intermediate . This intermediate is susceptible to two nucleophilic additions, which ultimately drive the formation of the quinazolinone ring. nih.gov Similarly, iron(III)-mediated cascade reactions have been proposed to involve tricyclic amphiphilic intermediates that undergo intramolecular nucleophilic attack and decarbonylation to yield the final product. nih.gov

The table below summarizes key reaction intermediates identified in the synthesis of quinazolin-4(3H)-one analogs.

| Intermediate Type | Precursors | Reaction Type | References |

| Imine Intermediate | o-Aminobenzamide and Aldehyde | Condensation-Cyclization | mdpi.comnih.gov |

| Dihydroquinazoline | Imine Intermediate | Intramolecular Cyclization | nih.govnih.gov |

| Benzoxazinone | Anthranilic Acid | Multistep Synthesis | researchgate.net |

| Iminophosphorane | Azide Substrates and Triphenylphosphine | Aza-Wittig Reaction | nih.gov |

| N-sulfonylketenimine | 2-Aminobenzamides, Sulfonyl Azides, Terminal Alkynes | CuAAC/Ring Cleavage | nih.gov |

| Tricyclic Amphiphilic Intermediate | Isatins and Trifluoroacetic Acid Chlorides | Fe(III)-mediated Cascade/Decarbonylation | nih.gov |

Role of Oxidants and Catalysts in Reaction Mechanisms

Catalysts and oxidants are fundamental to many synthetic routes for quinazolin-4(3H)-ones, often determining the reaction's efficiency, selectivity, and environmental impact.

Catalysts play a pivotal role in facilitating key bond-forming and cyclization steps. Transition metals are widely employed for their catalytic prowess.

Copper (Cu) catalysts , such as Cu(II) acetate (B1210297) and Cu(I) bromide, are versatile and used in various reactions, including cross-coupling, tandem reactions, and radical-mediated processes. nih.govorganic-chemistry.org For example, copper can catalyze the amination of 2-bromobenzyl bromides, a key step in a one-pot synthesis of quinazolines. nih.gov

Palladium (Pd) catalysts are highly effective for C-C and C-heteroatom bond formation, enabling the synthesis of quinazolinones from 2-aminobenzamides and aryl halides. nih.gov

Iron (Fe) catalysts , like iron(III) chloride, are cost-effective and have been used to catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives and in oxidative dehydrogenation coupling reactions. nih.govnih.gov

Other transition metals like Ruthenium (Ru) and Cobalt (Co) have also been utilized in catalyst systems for quinazoline (B50416) synthesis. nih.gov

Beyond transition metals, other catalytic systems are also effective. Iodine (I2) can act as a catalyst, leveraging both its Lewis acidity and oxidizing properties to promote cyclization. nih.gov In some syntheses, visible light-activated photocatalysts like fluorescein (B123965) have been used to drive the reaction under mild conditions. rsc.org Furthermore, an increasing number of transition-metal-free methods have been developed, utilizing organocatalysts such as p-toluenesulfonic acid or strong bases to promote cyclization. organic-chemistry.orgacs.org

Oxidants are crucial in synthetic pathways that involve a final dehydrogenation or aromatization step, typically the conversion of a dihydroquinazoline intermediate to the stable quinazolinone ring. nih.gov A variety of oxidants have been employed, with a growing emphasis on environmentally benign options.

Molecular oxygen (O2) from the air is an ideal green oxidant and has been successfully used in copper- and iron-catalyzed systems. nih.govorganic-chemistry.orgnih.gov

Peroxides , including tert-butyl hydroperoxide (TBHP), dicumyl peroxide, and hydrogen peroxide (H2O2), are common and effective oxidants in both metal-catalyzed and metal-free systems. mdpi.comnih.govorganic-chemistry.org TBHP, for instance, is used in conjunction with a photocatalyst in visible-light-induced syntheses. rsc.org

Persulfates , such as potassium persulfate (K2S2O8) and ammonium persulfate ((NH4)2S2O8), are strong oxidizing agents used to facilitate oxidative cyclization. nih.govorganic-chemistry.org

Other oxidants like manganese dioxide (MnO2), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and phenyliodine(III) diacetate (PIDA) are also utilized for the final aromatization step. nih.govorganic-chemistry.org In some cases, reagents like iodine can serve as both a catalyst and an oxidant. nih.govdntb.gov.ua

The selection of the catalyst and oxidant system is critical and is tailored to the specific reaction pathway, substrates, and desired process conditions, balancing reactivity with sustainability.

The table below provides examples of catalysts and oxidants used in the synthesis of quinazolin-4(3H)-one analogs.

| Catalyst/System | Oxidant | Reaction Type | References |

| Copper(I) bromide | Air | Domino Reaction | organic-chemistry.org |

| Copper(II) acetate | - | Cross-coupling/Cyclo-condensation | nih.gov |

| Palladium(II) chloride | - | Coupling Reaction | nih.gov |

| Iron(III) chloride | - | Cyclization | nih.gov |

| Iron (Fe) catalyst | t-BuOOH | C(sp3)-H Oxidation | nih.gov |

| Iodine (I2) / DMSO | - | Ring-opening/Cyclization | organic-chemistry.org |

| Fluorescein / Visible Light | TBHP | Condensation-Cyclization | rsc.org |

| n-Bu4NI | TBHP | Oxygenation/Recyclization | organic-chemistry.org |

| Metal-Free | K2S2O8 | Intramolecular Oxidative Nitrogenation | organic-chemistry.org |

| Metal-Free | TBHP / p-TsOH | Oxidative Olefin Bond Cleavage | mdpi.comresearchgate.net |

Computational and Theoretical Chemistry Applications in the Study of 7 Difluoromethoxy Quinazolin 4 3h One

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the basis of molecular recognition and for structure-based drug design.

The quinazolin-4(3H)-one core is a well-established scaffold for inhibitors of various protein kinases, which are critical targets in oncology. Docking studies on derivatives of this scaffold have elucidated key interactions that contribute to their binding affinity for enzymes such as Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

For instance, studies on 6,7-dimethoxy substituted quinazolin-4(3H)-one derivatives have revealed significant interactions within the active sites of these kinases. nih.gov In CDK2, interactions often involve hydrogen bonding with residues like Asp86 and van der Waals or pi-alkyl interactions with Ile10, Gly11, and Ala31. nih.gov Similarly, within the EGFR active site, the quinazoline (B50416) nucleus frequently forms a crucial hydrogen bond with the main chain amine of Met793 in the hinge region, a hallmark of many EGFR inhibitors. nih.govjapsonline.com Additional interactions with residues such as Thr790, Lys745, and Asp855 further stabilize the complex. nih.gov The binding affinities, often represented by docking scores, suggest a strong potential for these compounds to act as potent inhibitors.

Table 1: Representative Interactions of Quinazolin-4(3H)-one Derivatives with Kinase Enzymes

| Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| CDK2 | Asp86, Leu83, Gln131 | Conventional Hydrogen Bond | nih.gov |

| His84 | Pi-Pi Stacked | nih.gov | |

| Ala31, Ile10, Leu134 | Pi-Alkyl | nih.gov | |

| HER2 | Leu755, Thr798, Asp863 | Conventional Hydrogen Bond | nih.gov |

| Lys753 | Pi-Cation | nih.gov | |